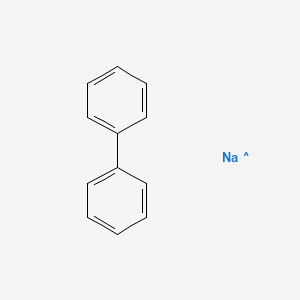

SODIUM BIPHENYL

概要

説明

It appears as a white to yellowish powder and is soluble in polar solvents such as water, ethanol, and methanol. This compound is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

準備方法

(1,1’-Biphenyl)sodium can be synthesized through several methods. One common method involves the reaction of biphenyl with sodium metal in an inert atmosphere. This reaction typically takes place in a solvent such as diethylene glycol diethyl ether . The reaction conditions require careful control of temperature and exclusion of moisture to prevent unwanted side reactions.

Industrial production methods often involve the use of large-scale reactors where biphenyl and sodium are reacted under controlled conditions to ensure high yield and purity of the product .

化学反応の分析

Formation of Sodium Biphenyl

This compound (Na-BP) is synthesized through a charge transfer reaction between sodium metal and biphenyl in aprotic, ethereal solvents . The reaction is typically conducted under anhydrous conditions to prevent unwanted reactions with water .

Procedure: Biphenyl is dissolved in a dry ether solvent, such as diethylene glycol dimethyl ether (DEGDME), to create a 1M solution. An equivalent molar amount of sodium metal is added to this solution, which is then stirred for approximately 10 hours. To ensure complete conversion, a slight excess of sodium metal (approximately 0.5M) is added .

The resulting solution, which contains 1.1M of Na-BP, is carefully prepared in a glove box to prevent any exposure to oxygen or water .

As Anolyte in Sodium-Seawater Batteries

This compound can be used as an anolyte in sodium-seawater batteries (Na-SWB) . The use of Na-BP as anolyte enables high capacity and excellent capacity retention . In this application, a multilayer electrolyte design with a NASICON (Na3Zr2Si2PO12) solid electrolyte layer physically separates the negative and positive cell compartments .

Mechanism: Na-BP acts as a redox mediator due to its low redox potential versus Na/Na+. This helps in suppressing electrolyte decomposition at the sodium metal anode, contributing to reversible sodium cation storage and enabling homogeneous, low-overpotential sodium metal deposition .

-

Suppression of Gas Evolution and Dendrite Growth: The Na-BP anolyte forms a homogeneous surface layer on the metallic negative electrode, which suppresses gas evolution and dendrite growth .

-

Reversible Sodium Storage: Na-BP contributes to the reversible storage of sodium cations and facilitates a uniform, low-overpotential deposition of sodium metal .

3.1. Wurtz–Fittig Reaction

The Wurtz-Fittig reaction can be used for the synthesis of biphenyl derivatives using sodium metal . This reaction involves coupling between an aryl anion and an electrophile like aryl halide in the presence of a metal surface such as Na .

3.2. Reductive Dehalogenation

This compound is employed in reductive dehalogenation reactions due to its strong reducing power. It can remove halogen atoms from organic molecules, forming aryl radicals that can undergo further reactions .

3.3. Metalation Reactions

This compound can be used as a metalating agent to introduce sodium ions into organic compounds. This process is valuable in synthesizing organosodium compounds, which are useful in subsequent chemical transformations .

3.4. Other Reactions

This compound is also involved in various coupling reactions and reductions. It serves as a versatile reagent in synthesizing complex molecules, including pharmaceuticals and polymers .

DNA Damage

The metabolites of biphenylol and its sodium salt, PHQ and phenylbenzoquinone, have been shown to induce clastogenic and aneugenic effects in chromosomes in vitro. These metabolites can also cause covalent DNA damage, including adduct formation, single-strand breaks, oxidation, and sister chromatid exchange .

科学的研究の応用

Chemical Synthesis

Sodium biphenyl is primarily used as a reagent in organic synthesis. It serves as a powerful nucleophile in reactions involving electrophilic aromatic substitution and can cleave covalent bonds, particularly fluorine bonds in organic compounds.

Applications in Organic Reactions

- Cleavage of Fluorine Bonds : this compound is employed to liberate fluoride ions from organic compounds. This reaction is crucial for the determination of fluoride concentrations in biological samples and environmental studies .

- Synthesis of Block Copolymers : It acts as a difunctional anionic initiator in the polymerization process, facilitating the synthesis of block copolymers which are essential in producing advanced materials with tailored properties .

Energy Storage Solutions

Recent studies have explored the use of this compound as an additive in sodium-ion batteries. Its role as an overcharge protection agent enhances the safety and efficiency of these batteries.

Case Study: Overcharge Protection in Sodium Batteries

- Research Findings : A study demonstrated that this compound could be electro-polymerized at high voltages (4.3 V vs. Na/Na+), effectively protecting sodium batteries from voltage runaway during overcharging. The addition of biphenyl allowed for over 800% capacity increase without significant impact on cycling performance .

- Implications : This application suggests that this compound could play a vital role in developing safer and more efficient energy storage systems, particularly as alternatives to lithium-ion batteries.

Environmental Analysis

This compound is also utilized in analytical chemistry for detecting halogenated compounds.

Detection of Organic Halogens

- Methodology : The this compound method allows for the determination of covalently bound fluorine in various samples, including environmental and biological materials. This technique is essential for assessing pollution levels and understanding the environmental impact of halogenated compounds .

Health and Safety Considerations

While this compound has beneficial applications, it is crucial to consider its health effects based on existing research.

Toxicological Insights

- Studies indicate potential carcinogenic effects associated with biphenyl exposure, particularly concerning bladder and liver tumors in animal models. However, direct evidence linking this compound to human health risks remains limited .

Summary Table of Applications

作用機序

The mechanism of action of (1,1’-Biphenyl)sodium involves its ability to donate electrons, making it a strong reducing agent. This property allows it to participate in various chemical reactions, including reduction and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reactants used .

類似化合物との比較

(1,1’-Biphenyl)sodium can be compared with other similar organometallic compounds such as:

Sodium naphthalenide: Similar in its reducing properties but differs in its structure and reactivity.

Sodium anthracenide: Another strong reducing agent with a different aromatic system.

Sodium benzophenone: Used in similar applications but has different reactivity due to the presence of a ketone group.

The uniqueness of (1,1’-Biphenyl)sodium lies in its specific reactivity and the ability to form biphenyl-containing products, which are valuable in various fields of research and industry .

生物活性

Sodium biphenyl, also known as this compound-2-yl oxide, is a compound derived from biphenyl, a chemical structure consisting of two phenyl rings. This compound has garnered attention for its potential biological activities, particularly in the realms of antibacterial properties and metabolic effects in living organisms. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is often used in various applications, including as a preservative in food products and as a reagent in organic synthesis. Its metabolism in humans and animals involves hydroxylation processes that convert it into hydroxybiphenyls (HBPs). Studies have shown that the primary metabolites include 2-HBP, 3-HBP, and 4-HBP, with metabolic pathways mediated by cytochrome P450 enzymes .

Table 1: Metabolic Pathways of this compound

| Metabolite | Description | Enzyme Involved |

|---|---|---|

| 2-HBP | Hydroxylated biphenyl | CYP1A2 |

| 3-HBP | Hydroxylated biphenyl | CYP3A4 |

| 4-HBP | Major metabolite | CYP2B6 |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives. Research indicates that certain biphenyl compounds exhibit significant antibacterial activity against antibiotic-resistant strains of bacteria. The structure-activity relationship suggests that modifications to the biphenyl structure can enhance its efficacy against pathogens .

Case Study: Antibacterial Efficacy

In a study examining various biphenyl derivatives, it was found that compounds with strong electron-withdrawing groups on the A ring and hydroxyl groups on the B ring demonstrated optimal antibacterial activity. This suggests potential applications for this compound derivatives in developing new antibiotics .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Long-term studies on animal models have indicated an increased incidence of urinary bladder tumors in male rats exposed to biphenyl, raising concerns about its carcinogenic potential . However, other studies have reported negative results regarding mutagenicity and DNA repair mechanisms when tested in prokaryotic organisms .

Table 2: Toxicological Findings from Animal Studies

| Study Type | Findings | Reference |

|---|---|---|

| Long-term exposure | Increased urinary bladder tumors | Umeda et al., 2002 |

| Mutagenicity tests | Negative results in prokaryotes | Bos et al., 1988 |

Environmental Impact

This compound's environmental persistence is also a point of interest. It is not considered persistent in the environment, which may mitigate some ecological concerns associated with its use . However, guidelines for its disposal emphasize careful handling due to its potential biological effects.

特性

IUPAC Name |

sodium;1,1'-biphenyl;hydride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10.Na.H/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-10H;;/q;+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJALDBKOTZIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].C1=CC=C(C=C1)C2=CC=CC=C2.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Na | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

17.7% Solution in bis(2-ethoxyethyl) ether: Cloudy liquid; [Sigma-Aldrich MSDS] | |

| Record name | (1,1'-Biphenyl)sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5137-46-2 | |

| Record name | (1,1'-Biphenyl)sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-biphenyl)sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SODIUM BIPHENYL?

A1: this compound acts as a strong reducing agent. It readily donates an electron to various substrates, leading to their reduction and the formation of a sodium cation and a biphenyl radical anion. This property makes it useful in numerous applications, particularly in organic synthesis and analytical chemistry. [, , ]

Q2: How is this compound utilized in analytical chemistry?

A2: this compound is widely employed for the determination of organically bound halogens, particularly fluorine and chlorine. It cleaves the carbon-halogen bond, converting the organic halogen into inorganic halide ions. These ions can then be quantified using various analytical techniques like potentiometric titration, colorimetry, or ion chromatography. [, , , , , , , , ]

Q3: Can you elaborate on the use of this compound in determining organic fluorine?

A3: this compound effectively cleaves the carbon-fluorine bond in organic compounds, even those with low fluorine content (as low as 4%). [] This reaction liberates fluoride ions, which can be subsequently measured using techniques like fluoride-specific ion electrodes. [, , , , , ]

Q4: Is this compound effective in quantifying total organic fluorine in complex matrices?

A4: Yes, researchers have successfully employed this compound in conjunction with preconcentration techniques, such as solid-phase extraction (SPE), to determine total organic fluorine in environmental samples like natural waters. []

Q5: Can this compound be used to determine chlorine content in crude oil?

A5: Yes, standard test methods utilize this compound for determining organic chloride content in crude oil. The process involves distillation to obtain a naphtha fraction, followed by this compound reduction to liberate chloride ions for quantification. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C12H10Na, and its molecular weight is 182.20 g/mol.

Q7: What spectroscopic data are available for this compound?

A7: this compound has been studied using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR). NMR studies provide insights into the structure and dynamics of this compound ion pairs in different solvents. [] ESR spectroscopy, particularly on single crystals, reveals information about the magnetic properties of this compound, such as exchange coupling constants and g-tensors. []

Q8: What is known about the stability of this compound?

A8: this compound is highly reactive and sensitive to air and moisture. It is typically prepared and handled under inert conditions (e.g., in a glovebox or using Schlenk techniques) to prevent decomposition.

Q9: How does the choice of solvent affect the stability and reactivity of this compound?

A9: The solvent significantly influences the structure and reactivity of this compound. Polar, aprotic solvents like tetrahydrofuran (THF) and glyme are commonly used as they can solvate the sodium cation and stabilize the biphenyl radical anion. [, , ] The stability and reactivity also vary with temperature. []

Q10: Are there specific materials that are incompatible with this compound?

A10: Due to its high reactivity, this compound is incompatible with numerous materials, including:

Q11: Is this compound used as a catalyst?

A11: While this compound itself is primarily known as a reagent, its ability to initiate anionic polymerization makes it valuable in polymer chemistry. It acts as an initiator for the polymerization of monomers like styrene and methyl methacrylate. [, ]

Q12: How does this compound function as an initiator in anionic polymerization?

A12: this compound initiates anionic polymerization by transferring an electron to the monomer, creating a radical anion. This radical anion further reacts with other monomer molecules, propagating the polymerization chain reaction. [, ]

Q13: Has computational chemistry been employed to study this compound?

A13: While the provided abstracts do not explicitly mention computational studies on this compound itself, computational chemistry techniques can be applied to:

Q14: How do structural modifications of this compound affect its reactivity?

A14: While the provided abstracts primarily focus on this compound, general knowledge suggests that modifying the biphenyl moiety with electron-donating or -withdrawing groups could influence the electron density of the radical anion, thus impacting its reactivity. For instance:

Q15: Are there formulation strategies to improve this compound's stability?

A15: this compound is typically prepared and used immediately due to its high reactivity. It is commercially available as a solution in an inert solvent like THF or ethylene glycol dimethyl ether, which helps to stabilize the reagent.

Q16: What safety precautions should be taken when handling this compound?

A16: this compound is a highly reactive and potentially hazardous substance. It is crucial to handle it with extreme caution, following strict safety protocols:

Q17: What are other research applications of this compound?

A17: Besides its role in analytical chemistry and polymer synthesis, this compound has been explored in other research areas, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。